2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
Description
BenchChem offers high-quality 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O2/c11-9-7(10(14)15)3-4-8(12-9)13-5-1-2-6-13/h3-4,14-15H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHCDNUGZCOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCCC2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid, a valuable heterocyclic building block in modern medicinal chemistry. The primary focus is on a robust and regioselective two-step pathway involving the initial synthesis of the 2-fluoro-6-pyrrolidinopyridine precursor via nucleophilic aromatic substitution, followed by a detailed exploration of its directed ortho-metalation (DoM) and subsequent borylation to yield the target molecule. This guide delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices and providing a detailed, step-by-step protocol for the most plausible synthetic route. Alternative synthetic approaches, potential challenges, and the significance of this compound in drug discovery are also discussed.
Introduction: The Significance of Substituted Pyridine Boronic Acids
Substituted pyridines are ubiquitous scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of a boronic acid moiety onto the pyridine ring transforms it into a versatile synthetic handle, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the construction of complex biaryl and heteroaryl structures. The specific molecule of interest, 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid, incorporates several key features that make it a highly sought-after building block in drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine group can improve solubility and provides a vector for further functionalization. The boronic acid at the 3-position allows for the strategic introduction of diverse molecular fragments.
This guide will provide a detailed examination of the most logical and efficient synthetic pathway to this valuable compound, empowering researchers to confidently incorporate it into their synthetic endeavors.
Strategic Overview of the Synthetic Pathway
The most logical and efficient synthesis of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid can be envisioned as a two-stage process. The first stage involves the construction of the core heterocyclic structure, 2-fluoro-6-pyrrolidinopyridine. The second, and more nuanced stage, is the regioselective introduction of the boronic acid group at the C3 position.
[Image of the SNAr reaction of 2,6-difluoropyridine with pyrrolidine to form 2-fluoro-6-pyrrolidinopyridine]
Figure 2: Proposed mechanism for the Directed ortho-Metalation and borylation.
Choice of Base and Boron Source
The choice of the organolithium base is crucial. While n-butyllithium (n-BuLi) is a common choice, for pyridine substrates, less nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred to minimize nucleophilic addition to the pyridine ring. [2]LDA, being a strong, non-nucleophilic base, is an excellent candidate for this transformation.
For the borylation step, a trialkyl borate, such as triisopropyl borate or trimethyl borate, is the most common electrophile. Upon reaction with the lithiated pyridine, a boronate ester is formed, which is then hydrolyzed to the desired boronic acid during aqueous workup.
Detailed Experimental Protocol for Directed ortho-Metalation and Borylation
Materials:
-
2-Fluoro-6-pyrrolidinopyridine
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-fluoro-6-pyrrolidinopyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Adjust the pH of the aqueous layer to approximately 6-7 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
The aqueous layer containing the boronic acid can then be carefully acidified and the product collected by filtration, or further purified by chromatography. The pH adjustment during workup is critical, as pyridinylboronic acids can be unstable under strongly acidic or basic conditions.
Alternative Synthetic Strategies
While DoM is the most promising route, other strategies for the synthesis of pyridine boronic acids are worth considering, although they may present challenges in terms of regioselectivity or substrate compatibility.
Halogen-Metal Exchange
This method involves the synthesis of a halogenated precursor, such as 3-bromo-2-fluoro-6-pyrrolidinopyridine, followed by a halogen-metal exchange with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature, and subsequent quenching with a borate ester. While effective, this approach adds synthetic steps for the preparation of the halogenated precursor.
Palladium-Catalyzed C-H Borylation
In recent years, transition metal-catalyzed C-H activation and borylation has emerged as a powerful tool. [3]Iridium or palladium catalysts can be used to directly convert a C-H bond to a C-B bond. However, controlling the regioselectivity of these reactions on substituted pyridines can be challenging and often depends on steric and electronic factors, as well as the choice of ligand. For 2,6-disubstituted pyridines, C-H borylation often occurs at the 4-position due to steric hindrance. [4]
Applications in Drug Discovery
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is a valuable building block for the synthesis of complex molecules in drug discovery. Its utility is exemplified by its potential incorporation into a variety of therapeutic agents targeting different diseases. The pyridine core is a common motif in kinase inhibitors, and the strategic placement of the boronic acid allows for the efficient exploration of the chemical space around the core scaffold through Suzuki-Miyaura cross-coupling.
Conclusion
The synthesis of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is most reliably achieved through a two-step sequence involving the nucleophilic aromatic substitution of 2,6-difluoropyridine with pyrrolidine, followed by a highly regioselective directed ortho-metalation and borylation of the resulting precursor. The understanding of the underlying principles of SNAr and DoM reactions is crucial for the successful execution of this synthesis. This technical guide provides a comprehensive framework, including a detailed experimental protocol, to enable researchers to access this valuable building block for their drug discovery programs.
References
[1]Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 2013. [5]Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen, 2018. [6]Regiodivergent Metalation of Pyridines Using Mixed TMP-Titanate and TMP-Fe-Titanate Bases. ResearchGate, 2025. [7]Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 2017. [8]Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. BenchChem, 2025. [9]3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis. ChemicalBook. [10]Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 2012. Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem, 2025. [4]Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society, 2016. [11]Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 2014. [12]Directed ortho-Metalation. Baran Group Meeting. [13]Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. [14]Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. [15]ortho metalation. Andrew G Myers Research Group. [16]Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 2022. [17]DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 2015. [18]Iridium-catalyzed C-H borylation of pyridines. PubMed, 2014. [19]Directed ortho metalation. Wikipedia. Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2008. [2]Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015. [URL]([Link] scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-Bhattacharya-Snieckus/3c7b3e8e1f5d8a8c9b9c9e8e8e8e8e8e8e8e8e8e) [20]DIRECTED ORTHO METALATION. Jacques Mortier. [21]HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. SYNTHETIC COMMUNICATIONS, 2001. [22]3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine. Amerigo Scientific. [23]3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine. Sigma-Aldrich. [24]Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 2017. [25]Lithiation. Vapourtec. [26]Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 2023. [27]Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 2016. [28]Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 2012. [29]Synthesis of α-aminoboronic acids. Chemical Society Reviews, 2016. [3]Metal-Catalyzed Borylation via C-H activation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [30]Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2018. 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine. Sigma-Aldrich. [31]Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. PubMed. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 2012. [32]Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 2019. [33]3-bromopyrene. Organic Syntheses. [34]Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group.
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. baranlab.org [baranlab.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. uwindsor.ca [uwindsor.ca]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 20. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 21. scribd.com [scribd.com]
- 22. 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine - Amerigo Scientific [amerigoscientific.com]
- 23. 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 24. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate [mdpi.com]
- 25. vapourtec.com [vapourtec.com]
- 26. mdpi.com [mdpi.com]
- 27. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 30. cdnsciencepub.com [cdnsciencepub.com]
- 31. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. Organic Syntheses Procedure [orgsyn.org]
- 34. tomsheppard.info [tomsheppard.info]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-pyrrolidinopyridine-3-boronic Acid
[1]
Executive Summary
The coupling of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid presents a unique "push-pull" electronic challenge.[1] The substrate features an electron-withdrawing fluorine at C2 (inductive effect) and a strongly electron-donating pyrrolidine ring at C6 (resonance effect).[1] While the C2-fluorine activates the ring for potential SNAr side reactions, the primary failure mode in Suzuki-Miyaura coupling for this scaffold is rapid protodeboronation prior to transmetallation.
This guide moves beyond generic Suzuki protocols, recommending specific Buchwald G4 and Pd-PEPPSI precatalyst systems designed to outcompete the hydrolysis pathway. We introduce a "slow-release" strategy using MIDA boronates as a contingency for scale-up.[1]
Mechanistic Analysis: The "Race Against Time"
To successfully couple this molecule, one must understand the kinetic competition occurring in the reaction vessel. The reaction is a race between the productive Transmetallation (
Substrate Specifics
-
The 2-Fluoro Effect: The electronegative fluorine at the ortho position destabilizes the C-B bond, making the boronic acid more Lewis acidic and susceptible to base attack.
-
The 6-Pyrrolidino Effect: The nitrogen lone pair donates electron density into the pyridine ring. While this makes the ring more nucleophilic, it also increases the basicity of the pyridine nitrogen, raising the risk of catalyst poisoning (Pd-N coordination).
-
The Result: A substrate that is chemically unstable (prone to hydrolysis) and potentially inhibitory to the catalyst.
Visualization of the Kinetic Competition
The following diagram illustrates the critical "fork in the road" for the boronate intermediate.
Figure 1: The Kinetic Competition. Success depends on maximizing
Catalyst Selection Guide
Traditional catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are not recommended for this substrate due to slow oxidative addition rates that allow protodeboronation to dominate.[1]
Recommended Precatalysts
| Catalyst System | Ligand Class | Why it Works | Recommended Use |
| XPhos Pd G4 | Biaryl Phosphine | Bulky ligand prevents N-coordination; extremely fast oxidative addition.[1] | Primary Choice for aryl chloride/bromide partners.[1] |
| RuPhos Pd G4 | Biaryl Phosphine | Specifically optimized for 2-substituted heteroaryl boronates; high stability.[1] | Use if XPhos fails or for sterically hindered partners.[1] |
| Pd-PEPPSI-IPent | NHC (Carbene) | "Throw-away" pyridine ligand ensures rapid initiation; highly robust in air.[1] | Excellent for scale-up; often works where phosphines fail.[1] |
Experimental Protocols
Protocol A: Rapid Optimization Screen (Microscale)
Objective: Determine the optimal Base/Solvent combination to minimize deboronation.
Reagents:
-
Substrate: 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid (1.5 equiv)[1]
-
Coupling Partner: Aryl Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G4 (2 mol%)[1]
-
Solvents: THF/Water (4:[1]1) vs. Dioxane/Water (4:[1]1) vs. Toluene/Water (4:1)[1]
-
Bases: K3PO4 (Weak) vs. K2CO3 (Medium) vs. Cs2CO3 (Anhydrous conditions)
Procedure:
-
Prepare 6 vials. Load Aryl Bromide (0.1 mmol) and Catalyst (0.002 mmol) into each.[1]
-
Add Boronic Acid (0.15 mmol) and Base (0.3 mmol).
-
Evacuate and backfill with Argon (x3).[1]
-
Add degassed solvent (0.5 mL).[1]
-
Heat to 60°C (Keep temperature low initially to suppress hydrolysis).
-
Checkpoint: Analyze by LCMS at 1 hour.
Protocol B: Optimized Scale-Up (The "Buchwald" Method)
This protocol utilizes a weak base and a highly active precatalyst to favor coupling.
-
Setup: Charge a reaction vessel with a stir bar.
-
Reactants: Add XPhos Pd G4 (1.0 - 2.0 mol%), Aryl Bromide (1.0 equiv), and Boronic Acid (1.2 - 1.5 equiv).
-
Base: Add K3PO4 (0.5 M aqueous solution, 3.0 equiv). Note: Using a pre-dissolved aqueous base ensures consistent biphasic mixing.
-
Solvent: Add THF (or 2-MeTHF for green chemistry compliance). Ratio THF:Water should be roughly 4:1 to 10:1.[1]
-
Degassing: Sparge the biphasic mixture with Argon for 5 minutes.
-
Reaction: Seal and heat to 60-80°C . Monitor by HPLC/UPLC every 2 hours.
-
Workup: Separate phases. Wash aqueous layer with EtOAc.[1] Dry organics over MgSO4. Scavenge Pd using Thiol-silica (SiliaMetS® Thiol) if carrying forward to biological assays.[1]
Protocol C: The "MIDA" Contingency (For Intractable Instability)
If the free boronic acid degrades too fast ( >50% deboronation), convert it to a MIDA Boronate .
-
Synthesis: Reflux the boronic acid with N-methyliminodiacetic acid in Toluene/DMSO to form the MIDA ester.
-
Coupling: Use Pd(OAc)2 (2 mol%) + SPhos (4 mol%) with K3PO4 (3.0 equiv) in Dioxane/Water (5:1) at 60°C.
Troubleshooting & Decision Logic
Use this flowchart to diagnose reaction failures.
Figure 2: Troubleshooting Decision Tree.
Self-Validating Steps
-
The "No-Catalyst" Control: Run a small vial with Substrate + Base + Solvent + Heat (No Pd).[1] If the boronic acid disappears, your problem is purely chemical instability (Protodeboronation), not the catalyst.
-
Internal Standard: Always add an inert standard (e.g., 1,3,5-trimethoxybenzene) to the crude reaction mixture before LCMS analysis to distinguish between "low conversion" and "material loss."
References
-
Buchwald, S. L., et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds."[1] Accounts of Chemical Research, 2008.
-
Burke, M. D., et al. "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates."[1][8] Journal of the American Chemical Society, 2009.[6][8]
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1] Chemistry – A European Journal, 2010.[1]
-
Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Scale-Up Implications."[1] Journal of Organic Chemistry, 2017. [9]
Sources
- 1. XPhos Pd G4 95 1599466-81-5 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
functionalization of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
An Application Guide to the Strategic Functionalization of 2-Fluoro-6-pyrrolidinopyridine-3-boronic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is a sophisticated heterocyclic building block engineered for versatility in medicinal chemistry and materials science. Its strategic arrangement of functional groups—a nucleophilic handle (boronic acid), an electrophilic center activated for substitution (2-fluoro), and an electron-donating modulator (6-pyrrolidino)—provides orthogonal reactivity for sequential, selective chemical transformations. The incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate pKa, and improve pharmacokinetic properties in drug candidates.[1][2][3] This guide provides a comprehensive overview of the principal functionalization pathways for this reagent, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic campaigns.
While specific experimental data for this exact molecule is proprietary or nascent, the protocols herein are derived from established, robust methodologies for structurally analogous systems.[4][5][6] They represent a validated starting point for optimization, grounded in the fundamental principles of modern cross-coupling and substitution chemistry.
Physicochemical Properties and Safe Handling
Handling organoboron compounds and fluorinated heterocycles requires adherence to strict safety protocols. The information below is synthesized from data for structurally related compounds.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₉H₁₂BFN₂O₂ | - |
| Molecular Weight | 209.01 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | |
| Storage | Store under inert atmosphere, in a freezer (-20°C), and protected from moisture to prevent protodeboronation. | |
| Solubility | Generally soluble in polar aprotic solvents (e.g., Dioxane, THF, DMF) and alcohols. | - |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7][8]
-
Respiratory Protection: Handle in a well-ventilated fume hood. Avoid breathing dust. If dust formation is likely, use a respirator with a particulate filter.[7][8]
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][9] In case of contact, rinse the affected area with copious amounts of water. For eye contact, rinse cautiously for several minutes, removing contact lenses if possible, and seek medical attention.[9]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. Boronic acids are sensitive to moisture and can undergo protodeboronation.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Core Functionalization Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The boronic acid moiety at the C3 position is the primary site for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a cornerstone of modern synthesis for its reliability and functional group tolerance.[12][13]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of an organic halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13] A critical step is the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates transmetalation.[13]
Challenges with pyridine-containing substrates, often termed the "2-pyridyl problem," can arise from the coordination of the pyridine nitrogen to the palladium center, potentially inhibiting catalysis.[4][12] The selection of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is crucial to mitigate this effect and promote the desired reductive elimination step.[12][14]
Visualizing the Suzuki-Miyaura Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with various aryl or heteroaryl halides.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[4][5]
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and add it to the Schlenk flask.[15]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should create a 0.1–0.2 M solution with respect to the limiting reagent.[5][15]
-
Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8–24 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[5]
Representative Performance Data
The following table illustrates typical yields for Suzuki-Miyaura couplings of related pyridine boronic acids, demonstrating the expected efficiency of the reaction.
| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Source(s) |
| 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 74 | [12] |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82 | [12] |
| 2-Bromotoluene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 95 | [12] |
| 4-Chlorotoluene | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 88 | [12] |
| Note: Ligand 1 is 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos); Ligand 2 is tri(tert-butyl)phosphine. |
Core Functionalization Strategy 2: Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling offers an excellent alternative for forming carbon-heteroatom bonds, specifically C-N and C-O bonds.[16][17] It is particularly advantageous as it often proceeds under milder conditions—frequently at room temperature and open to the air—using an inexpensive copper catalyst instead of palladium.[17][18]
Mechanistic Rationale
The Chan-Lam coupling mechanism is thought to involve the formation of a copper(II) aryl species via transmetalation with the boronic acid.[18] This intermediate then coordinates with the nucleophile (amine or alcohol). The key bond-forming step is a reductive elimination from a proposed Cu(III) intermediate, which forms the desired product and a Cu(I) species.[17] Atmospheric oxygen plays a crucial role in re-oxidizing Cu(I) back to the active Cu(II) state, thus completing the catalytic cycle.[16][18]
Caption: Simplified catalytic cycle for Chan-Lam coupling.
Detailed Protocol: Chan-Lam N-Arylation
-
Reaction Setup: To a round-bottom flask, add Cu(OAc)₂ (1.0 equiv), the desired amine (1.2 equiv), and a magnetic stir bar. Note: Both catalytic and stoichiometric copper can be used; this protocol uses a stoichiometric approach for simplicity and robustness.[18]
-
Solvent Addition: Add a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) to create a 0.1 M solution.[18]
-
Boronic Acid Addition: Add 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid (1.0 equiv) to the stirring solution.
-
Reaction Execution: Stopper the flask and stir vigorously at room temperature, open to the air. The reaction mixture will typically turn from blue to green.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove copper salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to afford the N-arylated product.[18]
Core Functionalization Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). Its position ortho to the electron-withdrawing pyridine nitrogen significantly stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution.[19] This pathway provides a direct method to install a wide variety of functionalities, including amines, ethers, and thioethers, at a late stage. The reaction of 2-fluoropyridine is reported to be over 300 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the fluoro- leaving group.[19]
Detailed Protocol: SNAr with a Secondary Amine
-
Reaction Setup: In a sealed vial, dissolve the product from a previous Suzuki coupling (containing the 2-fluoro-6-pyrrolidinopyridine core) (1.0 equiv) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, 2.0-3.0 equiv) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Reaction Execution: Seal the vial tightly and heat the mixture in an oil bath at a temperature ranging from 80°C to 120°C.
-
Monitoring: Monitor the disappearance of the starting material by LC-MS. Reactions are typically complete in 4-16 hours.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | 1. Catalyst deactivation. 2. Inefficient transmetalation. 3. Protodeboronation of starting material. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos). 2. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). 3. Ensure strictly anhydrous/anaerobic conditions; use freshly dried solvents. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acid. | Use anhydrous base (e.g., powdered KF) and thoroughly dry all reagents and solvents.[13] |
| No Reaction in Chan-Lam Coupling | 1. Sterically hindered amine/alcohol. 2. Inactive copper catalyst. | 1. Increase reaction temperature to 50-80°C; add a coordinating ligand like pyridine. 2. Use a fresh source of Cu(OAc)₂. |
| Slow or Incomplete SNAr Reaction | 1. Poor nucleophile. 2. Insufficient temperature. | 1. Use a stronger base to deprotonate the nucleophile in situ; switch to a more polar solvent (DMSO). 2. Cautiously increase the reaction temperature in 10°C increments. |
Conclusion
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid stands out as a highly adaptable synthetic intermediate. By leveraging palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Chan-Lam reactions, and nucleophilic aromatic substitution, researchers can access a vast chemical space of novel, highly functionalized pyridine derivatives. The strategic choice of reaction conditions and a clear understanding of the underlying mechanisms, as detailed in this guide, are paramount to unlocking the full synthetic potential of this powerful building block.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
-
Caddick, S., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]
-
Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. [Link]
- Unauthored. Fluorine in drug discovery: Role, design and case studies.
-
Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Unauthored. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Stokes, B. J., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. [Link]
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Unauthored. (2022).
- Combi-Blocks, Inc. (2023).
-
Organic Chemistry Portal. (2021). Chan-Lam Coupling. [Link]
-
Llorens, L. (2025). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia. (2023). Chan–Lam coupling. [Link]
- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
- Unauthored. (2017). Merging Photoredox and Copper Catalysis: Extending the Chan-Lam Coupling Reaction Scope.
-
CRO Splendid Lab Pvt. Ltd. 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic Acid. [Link]
-
Claremont Colleges. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Google Patents. (2015). Preparation method for 2-fluoropyridine-4-boric acid.
-
D'Souza, L. J., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]
-
Dehli, J. R., et al. (2001). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. (2013). Preparation method of fluoropyridine compounds.
-
Chen, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Semantic Scholar. [Link]
-
Yeo, C. P., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. PMC. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. mdpi.com [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. reddit.com [reddit.com]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis with 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2-Fluoro-6-pyrrolidinopyridine-3-boronic Acid
Part 1: Executive Summary
This guide details the protocol for utilizing 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid (CAS: 1256788-66-5 analogs) in microwave-assisted Suzuki-Miyaura cross-coupling reactions.
Pyridine-3-boronic acids, particularly those with ortho-fluoro substituents, present a specific synthetic challenge: rapid protodeboronation . The electron-withdrawing nature of the fluorine at C2, combined with the basicity of the pyridine nitrogen, facilitates a hydrolytic cleavage of the C–B bond often faster than the catalytic cycle of traditional thermal coupling.
The Microwave Solution: By utilizing dielectric heating, we access a high-temperature processing window (100–120 °C) that accelerates the rate-limiting transmetalation step (
Part 2: Scientific Foundation & Mechanistic Insight
The Substrate Challenge: Electronic Push-Pull
The target molecule, 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid, exhibits a unique electronic duality:
-
C2-Fluorine (EWG): Inductively withdraws electron density, activating the C3-Boron bond for transmetalation but also making the C3 position susceptible to hydrolytic attack.
-
C6-Pyrrolidine (EDG): The nitrogen lone pair donates electron density into the pyridine ring (para to the boronic acid). While this generally stabilizes the ring, the steric bulk of the pyrrolidine and the fluorine creates a crowded environment, necessitating a highly active catalyst.
The Protodeboronation Trap
Under the basic conditions required for Suzuki coupling, 2-substituted pyridine boronic acids form a zwitterionic intermediate.[1][2] The base coordinates to the boron (forming a boronate), while the pyridine nitrogen becomes protonated (or coordinates to metal). This species is highly unstable and collapses to the deboronated product (2-fluoro-6-pyrrolidinopyridine) and boric acid.
Microwave Theory: The Thermal Effect
Microwave irradiation provides uniform, volumetric heating. According to the Arrhenius equation, reaction rates increase exponentially with temperature. By reaching 120 °C in seconds (vs. minutes/hours in oil baths), the catalytic turnover frequency (TOF) is maximized before significant protodeboronation can occur.
Part 3: Visualization of Competitive Pathways
The following diagram illustrates the kinetic competition managed by this protocol.
Caption: Kinetic competition between the productive Suzuki cycle (Green) and the destructive protodeboronation pathway (Red). Microwave heating favors the Green path.
Part 4: Experimental Protocol
Standard Operating Procedure (SOP-MW-01)
Objective: Cross-coupling of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid (1.2 equiv) with an Aryl Bromide (1.0 equiv).
Reagents:
-
Substrate A: Aryl Bromide (0.5 mmol)
-
Substrate B: 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid (0.6 mmol, 1.2 equiv)
-
Catalyst: XPhos Pd G2 (Precatalyst) - Preferred for steric/electronic difficulty
-
Alternative: Pd(dppf)Cl2[3]·DCM (Robust, cheaper option)
-
-
Base: Potassium Phosphate Tribasic (
), 1.0 M aqueous solution (1.5 mmol, 3.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous) or THF.
Equipment:
-
Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)
-
10 mL Microwave Process Vial with crimp cap/septum.[4]
Step-by-Step Workflow:
-
Charge Solids: To a clean, dry 10 mL microwave vial equipped with a magnetic stir bar, add:
-
Aryl Bromide (0.5 mmol)
-
Boronic Acid Substrate (126 mg, 0.6 mmol)
-
XPhos Pd G2 (7.8 mg, 2 mol%)
-
-
Solvent Addition: Add 4.0 mL of 1,4-Dioxane.
-
Base Addition: Add 1.5 mL of 1.0 M
(aq).-
Note: The biphasic system is beneficial here; the boronic acid remains largely in the organic phase until activation at the interface.
-
-
Deoxygenation: Seal the vial. Purge with Argon or Nitrogen gas for 2 minutes via needle inlet/outlet through the septum.
-
Microwave Irradiation: Place the vial in the reactor cavity.
-
Target Temperature: 110 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High (due to water/polar solvent)
-
-
Work-up:
-
Cool to room temperature (using reactor compressed air cooling).
-
Filter the mixture through a pad of Celite® to remove Palladium black. Rinse with EtOAc.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 5: Optimization & Troubleshooting Guide
The following table summarizes data-driven adjustments for specific failure modes.
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%), High Protodeboronation | Reaction too slow; Boronic acid decomposing. | 1. Increase Temp to 130°C, reduce time to 5 min.2. Switch base to |
| Starting Material (Aryl Halide) Remains | Catalyst deactivation (poisoning by pyridine N). | 1. Switch to XPhos Pd G3 or SPhos Pd G2 (bulky ligands protect Pd).2. Increase catalyst loading to 5 mol%. |
| Homocoupling of Boronic Acid | Oxidation of Boronic acid. | 1. Rigorous degassing (sparge 5+ mins).2. Ensure solvents are peroxide-free. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | 1. Lower temperature to 100°C.2. Add free ligand (e.g., XPhos) in 1:1 ratio with Precatalyst. |
Part 6: Workflow Visualization
Caption: Operational workflow for the microwave-assisted synthesis batch.
Part 7: References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid, a valuable building block that is prone to the undesired side reaction of protodeboronation. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide robust protocols to ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about the stability and handling of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid.
Q1: What is protodeboronation and why is it a critical issue?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1][2] This is a significant undesired side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to lower product yields and generating impurities that can complicate purification.[1][2]
Q2: Why is 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid particularly susceptible to this side reaction?
The susceptibility of this specific compound arises from a combination of electronic and structural factors:
-
Basic Heteroaromatic Core: The pyridine nitrogen is basic and can be protonated. For 2-substituted pyridine boronic acids, this can lead to the formation of a zwitterionic intermediate under neutral pH conditions, which is highly reactive and rapidly undergoes protodeboronation through a unimolecular fragmentation of the C-B bond.[1][3][4]
-
Electron-Donating Groups: The pyrrolidino group at the 6-position is a strong electron-donating group, which increases the electron density on the pyridine ring. This can further destabilize the C-B bond, making it more susceptible to cleavage.
-
ortho-Fluoro Substituent: The fluorine atom at the 2-position is electron-withdrawing and can influence the acidity of the boronic acid and the electronic properties of the ring, potentially impacting the stability of intermediates in both the desired coupling and undesired protodeboronation pathways.[5][6]
Q3: What is the most critical factor influencing the rate of protodeboronation?
The reaction's pH is arguably the most critical factor.[1][7][8] The rate of protodeboronation for heteroaromatic boronic acids is highly pH-dependent. For 2-pyridyl boronic acids, the fastest decomposition often occurs at neutral pH due to the formation of the reactive zwitterionic species.[1][4][7][8][9] Shifting the pH to either acidic or basic conditions can significantly attenuate protodeboronation by moving the equilibrium away from this unstable intermediate.[1] However, in Suzuki coupling, which requires a base, the conditions are inherently basic, making the choice of base and control of the reaction environment crucial.
Q4: Can I store this boronic acid in solution?
It is strongly advised not to store 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid in solution, especially in aqueous or protic solvents like methanol, for extended periods. The compound is best stored as a solid under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. If a stock solution is absolutely necessary, prepare it fresh in a dry, aprotic solvent (e.g., anhydrous dioxane or THF) immediately before use.
Section 2: Troubleshooting Guide - Pinpointing and Solving Protodeboronation
This guide provides a systematic approach to diagnosing and resolving issues with protodeboronation during your experiments.
Q1: I'm observing significant formation of 2-Fluoro-6-pyrrolidinopyridine in my reaction. What is the most likely cause?
The formation of the protodeboronated side product indicates that the rate of decomposition is competitive with or faster than the rate of your desired cross-coupling reaction. The primary culprits are:
-
Inappropriate Base: Strong, highly aqueous bases (like NaOH or high concentrations of K₂CO₃ in water) can accelerate protodeboronation.[10]
-
Slow Catalytic Cycle: If the Suzuki-Miyaura coupling is sluggish due to a suboptimal catalyst, ligand, or temperature, the boronic acid is exposed to the basic conditions for a longer period, allowing more time for decomposition.[2]
-
High Temperature: Elevated temperatures increase the rate of all reactions, including protodeboronation.[11]
-
Presence of Water: Water acts as the proton source for the reaction, so excess water can facilitate the undesired pathway.[1]
Visualizing the Problem: The Protodeboronation Pathway
The diagram below illustrates the key zwitterionic intermediate responsible for the rapid protodeboronation of 2-substituted pyridine boronic acids at neutral pH. Understanding this pathway is key to designing effective preventative strategies.
Caption: Mechanism of protodeboronation via a zwitterionic intermediate.
Q2: How do I choose the right base to minimize protodeboronation?
The choice of base is a critical parameter. The goal is to select a base that is strong enough to facilitate the transmetalation step of the Suzuki cycle but mild enough to avoid rapid boronic acid decomposition.
| Base Type | Examples | Pros | Cons | Recommendation |
| Carbonates | K₂CO₃, Cs₂CO₃ | Widely used, effective. Cs₂CO₃ is often more soluble in organic solvents. | Can be too harsh if used in high concentrations with water, promoting protodeboronation. | Use Cs₂CO₃ or finely powdered, anhydrous K₂CO₃. Limit the amount of water. |
| Phosphates | K₃PO₄ | Excellent choice. A moderately strong, non-nucleophilic base that is highly effective, especially for challenging couplings.[12] | Can have lower solubility in some purely organic solvents. | Highly Recommended. Often the best starting point. Use with a co-solvent like dioxane/water or THF/water if needed. |
| Fluorides | KF, CsF | Can be very effective, particularly with boronic esters or trifluoroborates. The fluoride ion can actively participate in transmetalation.[12][13] | Can sometimes be less effective than stronger bases for activating the boronic acid. | A good option to screen, especially if other bases fail or if using a boronate ester.[13] |
| Hydroxides | NaOH, KOH | Strong bases. | Not Recommended. Generally too harsh and lead to rapid protodeboronation of sensitive heteroaromatic boronic acids.[14] | Avoid for this substrate. |
Q3: My Suzuki coupling is sluggish, and the boronic acid is decomposing. What should I do?
This is a classic "race condition." You need to accelerate the desired Suzuki coupling so it outpaces the decomposition.
-
Ligand Choice: The ligand is key to an efficient catalytic cycle. For challenging substrates, highly active phosphine ligands are required. However, recent studies have shown that very bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[2][15][16] Therefore, a balance must be struck. Start with a moderately bulky, electron-rich ligand like SPhos or RuPhos . These often provide fast rates for both oxidative addition and reductive elimination.[13]
-
Catalyst Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(II) pre-catalyst that is easily reduced (e.g., SPhos Pd G3). This ensures a rapid initiation of the catalytic cycle.
-
Temperature Optimization: While high temperatures can cause decomposition, sometimes a moderate increase (e.g., from 80°C to 100°C) is necessary to accelerate the rate-limiting step of the coupling. Monitor the reaction closely by TLC or LCMS to find the optimal balance.
Q4: Are there alternative forms of the boronic acid that are more stable?
Yes. Converting the boronic acid to a boronate ester is an excellent strategy. These derivatives act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration in the reaction mixture very low, which minimizes decomposition.[1][10]
-
Pinacol Esters (-B(pin)): These are common and relatively stable but may require harsher conditions (stronger base, more water) to hydrolyze in situ for the coupling reaction to proceed.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids.[17] They undergo slow, controlled hydrolysis under mild basic conditions to release the boronic acid, which is an ideal strategy for preventing protodeboronation of highly unstable compounds like 2-pyridyl boranes.[1][17]
Troubleshooting Workflow
Use this decision tree to systematically troubleshoot protodeboronation in your reaction.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
Section 3: Recommended Experimental Protocol
This protocol is designed as a starting point to minimize the risk of protodeboronation when using 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid in a Suzuki-Miyaura coupling reaction.
Protocol: Low-Protodeboronation Suzuki-Miyaura Coupling
Reagents & Materials:
-
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid (1.2 equiv), and the finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: In a separate dry vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%) in a small amount of anhydrous 1,4-dioxane. Stir for 5-10 minutes at room temperature to pre-form the active catalyst.
-
Reaction Assembly: Add the pre-formed catalyst solution to the reaction vessel containing the solids. Add enough additional anhydrous 1,4-dioxane to reach a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing (Crucial): Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated side product (2-Fluoro-6-pyrrolidinopyridine).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Wikipedia. Protodeboronation. [Link]
-
Caddick, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Cook, X. A. F., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Gurung, S. R., et al. (2014). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Walden, D. M., et al. (2021). Bulky Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]
-
Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]
-
Walden, D. M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Walden, D. M., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
ResearchGate. (2019). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
ResearchGate. (2023). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
-
Ishihara, K., et al. (2013). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]
-
Moss, W. O., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. acs.digitellinc.com [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
handling moisture sensitivity of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
This is a technical support guide designed for the specific chemical profile of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid .
CAS: 1256787-81-3 | Formula: C
Part 1: The Core Challenge – "The Dual Threat"
Handling this compound requires navigating two distinct chemical behaviors that are often confused by researchers: Reversible Dehydration (Stoichiometric drift) and Irreversible Degradation (Protodeboronation).[1]
The Boroxine Equilibrium (Reversible)
Like most heterocyclic boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine).[3]
-
The Trap: Users often observe a "sticky solid" or "gum" and assume decomposition. This is frequently just the boroxine form, driven by entropy.
-
The Fix: This is reversible with water.[3][4] It affects molecular weight calculations (Acid MW: ~210.01 vs. Boroxine MW unit: ~191.99).[2]
Protodeboronation (Irreversible)
The 2-fluoro substituent is electron-withdrawing (-I effect), while the 6-pyrrolidino group is strongly electron-donating (+R effect).[1][2]
-
Mechanism: The electron-rich nature of the pyridine ring (due to the pyrrolidine) makes the C3-carbon basic, increasing susceptibility to acid-catalyzed protodeboronation .[1][2] Conversely, the 2-fluoro group activates the position for base-catalyzed pathways (via boronate formation).[1][2]
-
Result: Permanent loss of the boron moiety, yielding 2-fluoro-6-pyrrolidinopyridine.[1][2]
Part 2: Visualizing the Stability Pathways
The following diagram illustrates the critical difference between the reversible storage state and the irreversible degradation pathway.
Figure 1: The stability landscape.[2][5] Note that the Boroxine conversion is reversible (safe), while the path to the De-boronated byproduct is irreversible (failure).[1]
Part 3: Troubleshooting Guide & FAQs
Section A: Physical Appearance & Stoichiometry[2]
Q: The material appears as a sticky gum rather than a free-flowing powder. Is it degraded? A: Likely not. This "gum" state is characteristic of the boroxine-acid mixture, especially for pyrrolidine-substituted boronic acids where hydrogen bonding networks are complex.[1][2]
-
Validation: Run a
H NMR in DMSO- with one drop of D O. The D O forces hydrolysis to the monomer, sharpening the peaks. If the spectra is clean, the gum is usable. -
Action: If weighing is difficult, dissolve the entire gum in a known volume of solvent (e.g., dioxane or DMF) to create a stock solution, then aliquot by volume.[2]
Q: My Suzuki coupling yield is consistently 10-15% lower than calculated. Why? A: You are likely under-dosing due to the Boroxine content.[2]
-
The Math: If your batch is 50% boroxine, the effective molecular weight is lower than the theoretical acid MW. You are weighing "less boron" than you think.[2]
-
Correction: Assume a purity factor of 90-95% by mass for stoichiometry calculations, or use an excess (1.2 – 1.5 equiv) of the boronic acid relative to the halide.
Section B: Reaction Optimization (Suzuki-Miyaura)
Q: I see the de-boronated byproduct (2-fluoro-6-pyrrolidinopyridine) forming rapidly. How do I stop this? A: This indicates Protodeboronation .[2] The reaction conditions are too harsh for the C-B bond at the 3-position.[2]
-
Root Cause: High temperature + Strong Base (e.g., K
CO or NaOH) + Aqueous media.[2] -
Protocol Adjustment:
-
Switch Base: Move to mild, non-nucleophilic bases. Potassium Phosphate (K
PO ) or Cesium Fluoride (CsF) are superior for unstable 2-fluoro-pyridyl boronates.[1][2] -
Reduce Water: Use anhydrous conditions with a specific water donor if necessary, or a 10:1 organic:water ratio rather than 1:1.
-
"Slow-Release" Strategy: Do not dump all boronic acid in at the start. Add it portion-wise over 1 hour to keep the concentration of the vulnerable free acid low.
-
Q: Which solvent system is best for this specific CAS? A: Avoid protic solvents (MeOH/EtOH) at high temperatures.
-
Why: The pyrrolidine group increases solubility in non-polar solvents compared to naked pyridine boronic acids, allowing you to reduce water content.
Part 4: Validated Experimental Protocols
Protocol 1: NMR Purity Check (Distinguishing Boroxine vs. Degradation)
Use this to verify batch quality before starting a synthesis.[1][2]
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-
. -
Acquisition 1: Run standard
H NMR.-
Observation: Broad peaks or multiple sets of signals indicate Boroxine/Acid equilibrium.[2]
-
-
Acquisition 2: Add 2 drops of D
O (or 10% DCl in D O if very stubborn) to the tube. Shake well. -
Analysis:
-
Scenario A (Good): Peaks sharpen and coalesce into a single set corresponding to the monomer.
-
Scenario B (Bad): You see distinct sharp peaks that do not shift/coalesce, corresponding to the protonated C3 position (de-boronated species).
-
Protocol 2: Optimized Cross-Coupling for Unstable 2-F-Pyridyls
Standard conditions often fail.[1][2] Use this "mild activation" protocol.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl | Bidentate ligands or bulky phosphines speed up the reductive elimination, beating the degradation rate.[1][2] |
| Base | K | Buffers pH effectively; less aggressive than Carbonates/Hydroxides.[1] |
| Solvent | Dioxane / H | Minimizes water concentration while allowing base solubility.[1][2] |
| Temperature | 60°C - 80°C | Do not reflux (>100°C) unless necessary.[1][2] |
| Additives | CuCl (0.1 – 0.5 equiv) | Optional: Copper can facilitate transmetallation via a "Liebeskind-Srogl" type mechanism, bypassing the slow boron activation.[2] |
Part 5: Decision Logic for Storage & Handling
Figure 2: Decision matrix for incoming material inspection.
References
-
Hall, D. G. (2011).[2] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1][2]
-
Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.[2] (Detailed mechanism on why 2-substituted pyridyl boronates are unstable). Link[1][2]
-
Kinzel, T., et al. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.[2] (Basis for the "Fast Coupling" protocol).[2][5] Link[1][2]
-
Illa, O., et al. (2002).[2] Boroxine Formation: Stability and Thermodynamic Parameters. Journal of Organic Chemistry. (Explains the gum/solid equilibrium issues). Link[1][2]
Sources
- 1. 1-{6-[4-(2-Isopropyl-phenylsulfanyl)-3-trifluoromethyl-phenyl]-pyrimidin-4-yl}-piperidine-3-carboxylic acid | C26H26F3N3O2S | CID 10117873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Oleyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. synquestlabs.com [synquestlabs.com]
Validation & Comparative
Technical Guide: Impurity Identification in 2-Fluoro-6-pyrrolidinopyridine-3-boronic Acid
Executive Summary: The "Broad Peak" Paradox
Researchers working with 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid often encounter a frustrating paradox: a sample that appears pure by LC-MS (
This guide challenges the standard "dissolve-and-shoot" approach. It objectively compares standard analytical protocols against optimized methodologies necessary for this specific heterocyclic scaffold. The "impurities" observed are often not synthetic byproducts but rather dynamic equilibrium species inherent to the boronic acid functionality, specifically the boroxine trimer and zwitterionic aggregates .
The Molecule: A Push-Pull System
To understand the spectra, one must understand the electronics.
-
Electron Donor (Push): The C6-Pyrrolidine ring strongly donates electron density into the pyridine ring.
-
Electron Acceptor (Pull): The Pyridine nitrogen and C2-Fluorine withdraw density.
-
Result: This creates a highly polarized, electron-rich system that accelerates protodeboronation and complicates hydrogen bonding in solution.
Visualizing the Chemical Landscape
Before analyzing spectra, we must map the species present in the vial. The following diagram illustrates the dynamic equilibrium (reversible) versus irreversible degradation pathways.
Figure 1: The dynamic speciation of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid. Note that the Boroxine is a storage form, not a contaminant.
Comparative Analysis: NMR Spectroscopy
The primary failure mode in characterizing this compound is using standard
Comparison of Solvent Systems
| Feature | Method A: Standard ( | Method B: Neat DMSO- | Method C: Optimized (DMSO + |
| Solubility | Poor (Suspension) | Good | Excellent |
| Boronic -OH Signal | Invisible or extremely broad | Broad hump (2-4 ppm wide) | Disappears (Exchanged) |
| Aromatic Peaks | Split/Doubled (Monomer/Trimer mix) | Broadened | Sharp / Defined |
| Interpretation | "Sample looks impure" | "Sample looks wet" | "Quantitative Purity Confirmed" |
The "Ghost" Impurity: Boroxine
In Method A and B, you will likely see a second set of aromatic signals.
-
Cause: Slow exchange between the monomer and the cyclic boroxine trimer on the NMR timescale.
-
Identification: The boroxine peaks are typically shifted downfield (deshielded) by ~0.1–0.2 ppm relative to the monomer due to the electron-withdrawing nature of the anhydride ring.
Protocol 1: The "D2O Shake" (Self-Validating System)
Objective: To distinguish between real impurities and boronic acid exchange broadening.
-
Prepare Sample: Dissolve ~10 mg of product in 0.6 mL DMSO-
. -
Acquire Spectrum: Observe the aromatic region (7.0–8.5 ppm). Note peak widths.
-
Add Reagent: Add 2 drops of
directly to the NMR tube. -
Shake & Reshoot:
Comparative Analysis: Chromatographic Profiling (HPLC)[1]
Boronic acids interact with silanols on standard silica columns, leading to severe tailing. Furthermore, the pyrrolidine nitrogen can act as a basic site, exacerbating peak shape issues.
Comparison of Mobile Phase Strategies
| Parameter | Standard Acidic LC-MS | Optimized "Diol-Complex" Method |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/ACN + 0.1% Formic Acid + 10mM Pinacol |
| Column | C18 Standard | C18 or Phenyl-Hexyl |
| Peak Shape | Tailing (Asymmetry > 2.0) | Sharp (Asymmetry < 1.2) |
| Mass Spec | Visible | Visible |
| Artifacts | On-column protodeboronation | Minimal degradation |
Protocol 2: In-Situ Derivatization for Quality Control
Why: Direct analysis of the free acid is unstable. Converting it to the pinacol ester in the vial stabilizes the molecule for accurate purity assessment.
-
Sample Prep: Weigh 5 mg of Boronic Acid.
-
Derivatization: Add 1.2 equivalents of Pinacol (2,3-dimethyl-2,3-butanediol) and 1 mL of MeOH.
-
Incubation: Sonicate for 5 minutes. The reaction is near-instantaneous.
-
Analysis: Inject on HPLC.
-
Target Peak: Look for the Pinacol Ester adduct.
-
Impurity 1 (Protodeboronation): 2-Fluoro-6-pyrrolidinopyridine (will not react with pinacol).
-
Impurity 2 (Starting Material): 3-Bromo-2-fluoro-6-pyrrolidinopyridine.
-
Impurity Fingerprinting Table
Use this reference table to assign peaks in your spectra.
| Compound | Structure Note | ||
| Target Product | Boronic Acid | -70 to -75 ppm | |
| Impurity A | Protodeboronated | -65 ppm (Shifted upfield) | |
| Impurity B | Boroxine (Trimer) | -72 ppm (Multiple broad peaks) | |
| Impurity C | 3-Bromo Precursor | -68 ppm |
Note: Chemical shifts are solvent-dependent (DMSO-
Analytical Decision Tree
Follow this logic flow to determine the fate of your batch.
Figure 2: Workflow for distinguishing spectral artifacts from true chemical impurities.
Conclusion
The "impurity" most often reported for 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is a phantom created by the analytical method itself. The equilibrium between the boronic acid and its boroxine anhydride creates complex NMR signals that mimic a mixture.
Key Takeaway:
-
Never rely on
for this class of compounds. -
Always use the
Shake to validate NMR purity. -
Utilize Pinacol Derivatization for unambiguous HPLC quantitation.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Yan, J., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews (Discussing Protodeboronation mechanisms). Link
-
Nozaki, K., et al. (2025). The Boroxine-Boronic Acid Equilibrium: Kinetics and Mechanism. Journal of American Chemical Society (Recent insights into the trimerization equilibrium). Link
A Comparative Guide to HPLC Method Development for 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid. Drawing from established chromatographic principles and empirical data, we will explore the unique challenges posed by boronic acids and present a systematic, comparative approach to achieving optimal separation, peak shape, and reproducibility. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable purity and stability-indicating methods for boronic acid-containing compounds.
The Analytical Challenge: Understanding Boronic Acids in HPLC
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is a vital building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura coupling reactions to synthesize complex pharmaceutical intermediates and active ingredients[1][2]. However, its analysis by reversed-phase HPLC is not trivial. Boronic acids present several analytical hurdles:
-
Lewis Acidity and Silanol Interactions: The boron atom is a Lewis acid, making it prone to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases[3][4]. These secondary interactions are a primary cause of significant peak tailing for basic compounds, compromising peak symmetry and integration accuracy[3][5][6].
-
Structural Equilibria: In solution, boronic acids can exist in equilibrium with their dehydrated cyclic trimers, known as boroxines[7][8]. This equilibrium is sensitive to solvent, concentration, and pH, potentially leading to peak distortion or the appearance of multiple peaks for a single analyte.
-
Polarity and Retention: The presence of the boronic acid group, along with the fluoro- and pyrrolidino-substituents on the pyridine ring, imparts a degree of polarity that can make achieving adequate retention on traditional C18 columns challenging, especially in highly aqueous mobile phases[9][10].
A successful method must mitigate these factors to ensure accuracy and robustness. Our strategy will therefore focus on a systematic screening of key chromatographic parameters.
Strategic Method Development Workflow
A logical, structured approach is essential to efficiently develop a high-quality HPLC method. The workflow involves characterizing the analyte, screening critical parameters, and fine-tuning the separation for optimal performance.
Sources
- 1. waters.com [waters.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Guide to the Safe Disposal of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid and its associated waste streams. As a valued professional in research and drug development, your safety and environmental stewardship are paramount. This guide is designed to provide not just a protocol, but a framework for understanding the chemical rationale behind these essential procedures, ensuring a self-validating system of laboratory safety.
The chemical structure of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid, incorporating a fluorinated pyridine ring, a pyrrolidine moiety, and a boronic acid group, necessitates a cautious and informed approach to its handling and disposal. Boronic acids and their derivatives are classified as hazardous waste and must be managed accordingly to prevent harm to personnel and the environment.[1] Under no circumstances should this chemical or its waste be disposed of in standard refuse or discharged into the sanitary sewer system.[1][2]
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe chemical handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related fluorinated pyridine boronic acids provide a reliable hazard profile.
Typical Hazard Profile for Fluorinated Pyridine Boronic Acids:
| Hazard Class | GHS Hazard Statement | Causality |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The acidic nature of the boronic acid group and the reactivity of the fluorinated pyridine ring can irritate skin upon contact.[3][4][5] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with eyes can cause significant irritation or damage due to the compound's chemical properties.[3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the compound as a dust or aerosol can irritate the respiratory tract.[3][4][5] |
Upon thermal decomposition, fluorinated and nitrogen-containing organic compounds can release highly toxic fumes, such as hydrogen fluoride and nitrogen oxides (NOx).[3][6] This potential underscores the importance of avoiding incineration outside of a licensed hazardous waste facility.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is required. This equipment should be donned before entering the work area and removed before leaving.
-
Eye Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[3]
-
Hand Protection : Nitrile or neoprene gloves are required. Inspect gloves for any signs of degradation or puncture before use.[1][3]
-
Body Protection : A fully fastened, flame-retardant lab coat must be worn.
-
Respiratory Protection : All handling of solid 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the source is the most critical step in the waste disposal workflow. Incompatible waste streams must never be mixed.[7] All waste containers must be clearly labeled, kept tightly closed when not in use, and stored in a designated satellite accumulation area.[8][9]
Protocol 1: Disposal of Solid Waste
This category includes unused or expired pure compounds, reaction byproducts, and contaminated consumables.
-
Prepare a Designated Solid Waste Container : Obtain a wide-mouth, sealable container made of a material compatible with the chemical (e.g., HDPE - high-density polyethylene). Label it clearly as "Hazardous Waste: Solid Organic Compounds" and list "2-Fluoro-6-pyrrolidinopyridine-3-boronic acid".
-
Transfer of Chemical Waste : Carefully transfer the solid waste into the container using a dedicated spatula or scoop. This must be performed in a chemical fume hood to minimize dust exposure.
-
Disposal of Contaminated Materials : Place all contaminated consumables, such as weighing paper, gloves, and bench paper, directly into the designated solid waste container.[1]
-
Seal and Store : Securely close the container. Do not fill beyond 90% capacity to prevent over-pressurization or spills.[8] Store the container in a cool, dry, well-ventilated secondary containment bin away from incompatible materials like strong oxidizing agents.[5]
Protocol 2: Disposal of Liquid Waste
This includes solutions containing 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid from reactions, workups, or analytical procedures.
-
Segregate by Solvent Type :
-
Non-Halogenated Organic Solvents : Use a designated, sealed container labeled "Hazardous Waste: Non-Halogenated Organic Solvents". List all solvent components and the solute "2-Fluoro-6-pyrrolidinopyridine-3-boronic acid".
-
Halogenated Organic Solvents : Use a separate, sealed container labeled "Hazardous Waste: Halogenated Organic Solvents". List all components.
-
Aqueous Solutions : Collect aqueous waste containing the compound in a container labeled "Hazardous Waste: Aqueous Organic Compounds".
-
-
Rationale for Segregation : Segregating waste streams is crucial for safe and efficient disposal. Halogenated solvents require specific incineration processes, and mixing them with non-halogenated streams significantly increases disposal costs and complexity.[8]
-
Transfer of Liquid Waste : Using a funnel, carefully pour the liquid waste into the appropriate container. All transfers should occur within a fume hood.
-
Rinsate Collection : Rinsate from cleaning contaminated glassware must be collected as hazardous waste.[10] The initial rinse, using a solvent capable of dissolving the compound, should be collected into the corresponding liquid waste container. Subsequent rinses may also need to be collected depending on institutional policy.[1]
-
Seal and Store : Securely cap the container, ensuring it is not filled beyond 90% capacity.[8] Store in secondary containment, segregated from incompatible materials.
Workflow for Waste Segregation
The following diagram outlines the decision-making process for proper waste handling from the point of generation.
Caption: Waste Disposal Decision Flowchart.
Spill Management and Decontamination
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Emergency Spill Protocol
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill : If the spill is large or you feel unsafe, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the full, mandatory PPE as described in Section 2.
-
Contain the Spill :
-
For Solid Spills : Do not dry sweep, as this can create airborne dust. Gently cover the spill with an absorbent material. Carefully scoop the material into your designated solid hazardous waste container.[3]
-
For Liquid Spills : Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Work from the outside in to prevent spreading.
-
-
Clean the Area : Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), and wipe with absorbent pads. Place all cleaning materials into the solid hazardous waste container.
-
Report the Incident : Report all spills to your laboratory supervisor and EHS department, as per institutional policy.[1]
Decontamination of Empty Containers
Empty containers that once held 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid must be properly decontaminated before disposal.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[10]
-
Collect Rinsate : The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid waste container.[10]
-
Deface Label : Completely remove or deface the original manufacturer's label.[1]
-
Final Disposal : After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, depending on institutional guidelines.[10]
Final Disposal Logistics
Once waste containers are full (not exceeding 90% capacity), they must be prepared for final disposal.
-
Finalize Labeling : Ensure the hazardous waste tag is completely filled out with all constituents and their approximate concentrations.
-
Arrange for Pickup : Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[1]
-
Documentation : Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
References
-
OSHE UTHM. Guidelines on the Disposal of Chemical Wastes from Laboratories. [Link]
-
ChemSupply Australia. Pyridine Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Reddit. Trying to remove a boronic acid in a workup. Help!. [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
This guide provides essential safety and handling protocols for 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid. As a specialized heterocyclic boronic acid, this compound requires careful management to ensure laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work safely and effectively.
Hazard Assessment and Risk Mitigation
Substituted pyridine boronic acids are generally classified as irritants. Based on analogous compounds, the primary hazards associated with 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid are expected to include:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye injury if direct contact occurs.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Given these potential hazards, a multi-layered approach to safety, known as the Hierarchy of Controls , must be implemented. This framework prioritizes the most effective control measures to minimize risk.
Visualizing the Hierarchy of Controls
The following diagram illustrates the preferred order of control measures, from most to least effective.
Caption: Hierarchy of Controls, from most to least effective.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with you.
-
Chemical Fume Hood: All weighing, handling, and reactions involving 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality.
Administrative Controls: Standard Operating Procedures
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for handling this compound. The SOP should include procedures for weighing, transferring, reaction setup, and emergency response.
-
Training: All personnel handling the compound must be trained on its potential hazards, the specific procedures in the SOP, and emergency protocols.
-
Restricted Access: Designate specific areas within the lab for handling this compound and restrict access to authorized personnel only.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be worn at all times when handling 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk. |
| Hands | Nitrile Gloves | Use nitrile gloves with a minimum thickness of 4 mil. Double-gloving is recommended. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. |
| Body | Laboratory Coat | A flame-resistant lab coat that fastens securely is required. Ensure the sleeves are fully extended to the wrists. |
| Respiratory | N95 Respirator (if applicable) | If there is a risk of generating dust and a fume hood is not available, a properly fitted N95 respirator is necessary. |
Step-by-Step Handling and Disposal Protocol
Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Work exclusively within a chemical fume hood.
-
Use a static-free weighing dish to prevent dispersal of the fine powder.
-
Carefully transfer the compound using a spatula. Avoid creating dust.
-
Clean the spatula and weighing area with a solvent-moistened wipe after use.
Reaction Setup
-
Add the compound to the reaction vessel slowly and carefully within the fume hood.
-
Ensure all glassware is properly secured to prevent spills.
-
Keep the reaction vessel closed as much as possible.
Spill Management
-
Evacuate the immediate area in case of a large spill.
-
For small spills inside a fume hood:
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with an appropriate solvent.
-
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect all waste containing 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid, including contaminated gloves, wipes, and absorbent materials.
-
Place the waste in a clearly labeled, sealed hazardous waste container. The label should include the chemical name and associated hazards.
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid into your research and development workflows, ensuring both personal safety and the integrity of your scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
